Comparative In Vitro Antagonist Activity of 6-Cyclopropylpyrimidine Derivatives at Human CCR4
A 6-cyclopropylpyrimidine-bearing analog exhibited antagonist activity at the human CCR4 receptor with an IC50 of 27.5 nM in a [35S]-GTPγS binding assay using CHO cell membranes [1]. In the more physiologically relevant human whole blood assay measuring inhibition of TARC-induced CD4+ CCR4+ lymphocyte chemotaxis, the same compound displayed a Kd of 2,000 nM (2 µM) [1]. This contrast underscores the importance of the 6-cyclopropylpyrimidin-4-yl scaffold in achieving nanomolar potency in a recombinant system, while also highlighting the translational gap to cellular efficacy—a critical consideration for SAR optimization.
| Evidence Dimension | CCR4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 27.5 nM (IC50) for a 6-cyclopropylpyrimidine derivative |
| Comparator Or Baseline | No direct comparator data available for the unsubstituted or non-cyclopropyl analog in this specific assay. |
| Quantified Difference | N/A (class-level potency established) |
| Conditions | [35S]-GTPγS binding assay using human CCR4 expressed in CHO membranes. |
Why This Matters
Demonstrates that the 6-cyclopropylpyrimidine scaffold can achieve low nanomolar potency at a GPCR target, validating its utility in hit-to-lead programs for chemokine receptor modulation.
- [1] BindingDB. (2025). BDBM50380866 (CHEMBL2018967) Activity Data: IC50 and Kd values for human CCR4. View Source
